4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a pyrrolidinyl moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrrolidinyl moiety. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylboronic acid: : This can be achieved through the reaction of 4-fluorophenyl magnesium bromide with boronic acid.
Formation of pyrrole-2-carboxamide: : This involves the reaction of pyrrole-2-carboxylic acid with ammonia or an amine derivative.
Coupling of the two intermediates: : The fluorophenyl group is then coupled with the pyrrole-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Introduction of the pyrrolidinyl moiety: : The final step involves the reaction of the intermediate with 2-oxopyrrolidin-1-yl pyridin-4-ylmethyl chloride to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: : The carboxamide group can be reduced to form amines.
Substitution: : The pyrrolidinyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Amines.
Substitution: : Substituted pyrrolidinyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential as a probe for studying biological systems due to its fluorescence properties.
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals.
Industry: : Its unique chemical structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of fluorophenyl, pyrrolidinyl, and carboxamide groups. Similar compounds include:
4-(4-fluorophenyl)benzoic acid: : Lacks the pyrrolidinyl and carboxamide groups.
2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethylamine: : Lacks the fluorophenyl and carboxamide groups.
Pyrrole-2-carboxamide derivatives: : Lacks the fluorophenyl and pyrrolidinyl groups.
These compounds differ in their chemical structure and, consequently, their properties and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-5-3-15(4-6-17)16-11-18(24-13-16)21(28)25-12-14-7-8-23-19(10-14)26-9-1-2-20(26)27/h3-8,10-11,13,24H,1-2,9,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHLXNYLRGWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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